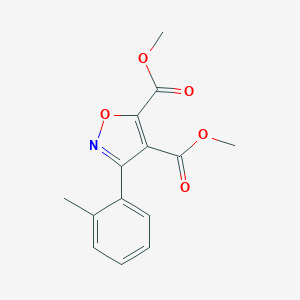
4,5-Isoxazoledicarboxylicacid,3-(2-methylphenyl)-,dimethylester(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Isoxazoledicarboxylicacid,3-(2-methylphenyl)-,dimethylester(9CI), also known as 4,5-Isoxazoledicarboxylicacid,3-(2-methylphenyl)-,dimethylester(9CI), is a useful research compound. Its molecular formula is C14H13NO5 and its molecular weight is 275.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,5-Isoxazoledicarboxylicacid,3-(2-methylphenyl)-,dimethylester(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Isoxazoledicarboxylicacid,3-(2-methylphenyl)-,dimethylester(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4,5-Isoxazoledicarboxylic acid, 3-(2-methylphenyl)-, dimethyl ester (CAS Number: 17669-30-6) is a compound belonging to the isoxazole family, characterized by its unique five-membered heterocyclic structure. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article delves into the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula: C₁₃H₁₃N₁O₅
- Molecular Weight: 263.2460 g/mol
- IUPAC Name: 4,5-Isoxazoledicarboxylic acid, 3-(2-methylphenyl)-, dimethyl ester
- InChIKey: RZUSIVILFUXVKH-KOLCDFICSA-N
The compound features two carboxyl groups and a dimethyl ester moiety, which are critical for its biological activity.
Synthesis
The synthesis of 4,5-Isoxazoledicarboxylic acid derivatives typically involves multistep organic reactions. One common method includes the reaction of isoxazole derivatives with various electrophiles under controlled conditions to yield the desired products. For instance, the preparation of dimethyl 3-chloromethylisoxazole-4,5-dicarboxylate has been reported as a precursor in synthesizing various isoxazole derivatives .
Insecticidal Activity
Research indicates that compounds derived from isoxazole structures exhibit notable insecticidal properties. A study evaluated a library of isoxazole derivatives for their insecticidal activity against various pests. The results demonstrated that certain derivatives showed significant efficacy in pest control, suggesting potential applications in agriculture .
| Compound | Activity | Reference |
|---|---|---|
| Dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate | High insecticidal activity | |
| 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides | Effective against specific insect pests |
Antimicrobial Properties
Another area of interest is the antimicrobial activity of isoxazole derivatives. Compounds containing the isoxazole ring have been investigated for their ability to inhibit bacterial growth. A study highlighted that certain derivatives exhibited antimicrobial effects comparable to standard antibiotics .
Pharmacological Potential
The pharmacological profile of isoxazole compounds often includes anti-inflammatory and analgesic activities. The structural characteristics of these compounds allow for interactions with various biological targets. For instance, the presence of electron-withdrawing groups can enhance their interaction with enzymes involved in inflammatory pathways .
Case Studies
- Insecticidal Efficacy : A study involving a library of isoxazole derivatives found that specific substitutions on the isoxazole ring significantly affected insecticidal potency. Compounds with arylthiomethyl groups showed enhanced activity against pests like aphids and beetles .
- Antibacterial Activity : Another investigation assessed the antimicrobial properties of synthesized isoxazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds were effective at low concentrations, suggesting their potential as lead compounds for developing new antibiotics .
Propriétés
IUPAC Name |
dimethyl 3-(2-methylphenyl)-1,2-oxazole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-8-6-4-5-7-9(8)11-10(13(16)18-2)12(20-15-11)14(17)19-3/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIDOUPLHIFQCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=C2C(=O)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













